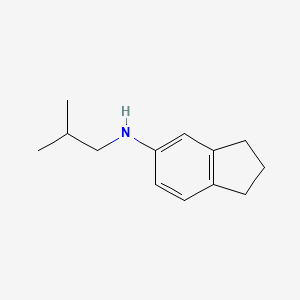
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine is an organic compound with a complex structure that includes an indene ring system substituted with an amine group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Amine Group:
Addition of 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on its structure and functional groups. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isobutanol: An organic compound with a similar 2-methylpropyl group but different functional groups and applications.
Phenylalanine Derivatives: Compounds containing phenylalanine or its derivatives, which may share some structural similarities.
Uniqueness
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine is unique due to its specific combination of an indene ring, amine group, and 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)9-14-13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI Key |
QBDGXWWZZRULJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)

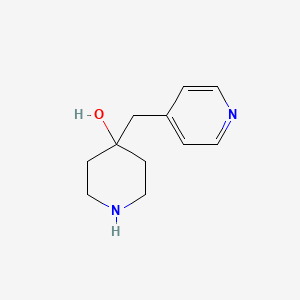
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
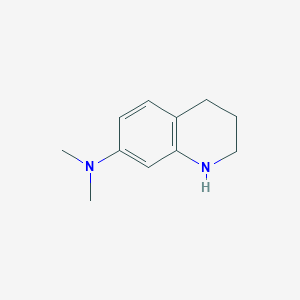
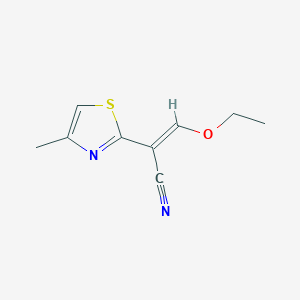


![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)
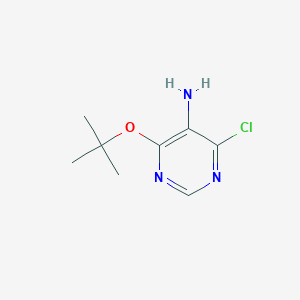
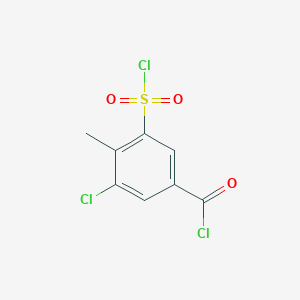
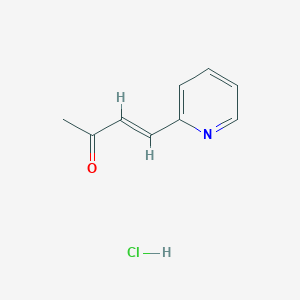

![2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13262135.png)
